molecular formula C16H14N4OS B15038166 3-(5-methylthiophen-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(5-methylthiophen-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038166
M. Wt: 310.4 g/mol
InChI Key: ZLKLVOIIPMGBPK-LICLKQGHSA-N
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Description

3-(5-methylthiophen-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylthiophen-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylthiophen-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylmethylidene group can be reduced to a phenylmethyl group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylmethyl derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

3-(5-methylthiophen-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-methylthiophen-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may modulate the activity of voltage-gated sodium and calcium channels, as well as GABA transporters . These interactions can lead to anticonvulsant and antinociceptive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methylthiophen-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, a thiophene ring, and a phenylmethylidene group. This structural arrangement provides it with distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H14N4OS/c1-11-7-8-15(22-11)13-9-14(19-18-13)16(21)20-17-10-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

ZLKLVOIIPMGBPK-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

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